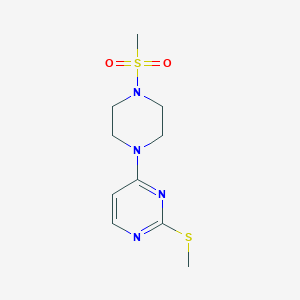

4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Description

4-(4-Methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2 and a 4-methanesulfonylpiperazine moiety at position 4. The methylsulfanyl group (SCH₃) contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S2/c1-17-10-11-4-3-9(12-10)13-5-7-14(8-6-13)18(2,15)16/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTXODFSAWJWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

Introduction of the Methanesulfonyl Group: The piperazine ring is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a diketone under acidic conditions.

Introduction of the Methylsulfanyl Group: The pyrimidine ring is then reacted with methylthiol in the presence of a base to introduce the methylsulfanyl group.

Coupling of the Two Rings: Finally, the piperazine and pyrimidine rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl-substituted derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, antiviral agent, and antimicrobial agent.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease processes. The methanesulfonyl and methylsulfanyl groups can interact with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine include compounds with modifications to the piperazine ring or pyrimidine substituents (Table 1).

Table 1: Structural Comparison of Pyrimidine-Piperazine Derivatives

Key Observations :

- Piperazine Substituents : The target compound’s methanesulfonyl group distinguishes it from analogs with methyl or phenyl groups, which are electron-donating or bulky, respectively. Methanesulfonyl enhances solubility and electrostatic interactions compared to hydrophobic substituents .

- In contrast, the styryl groups in facilitate solid-state π-π interactions for optical applications.

Physicochemical and Spectral Properties

- Solubility : The methanesulfonyl group increases aqueous solubility compared to methyl or benzylsulfanyl analogs.

- Crystallinity: Analogs with styryl groups exhibit pronounced π-π stacking (centroid distances ~3.58 Å), whereas the target compound’s planarity may depend on the piperazine conformation.

- Mass Spectrometry : The target compound’s molecular ion (MH+) is unreported, but EP 2 402 347 A1 shows MH+ at 494.19, suggesting higher mass due to additional benzimidazole and morpholine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.